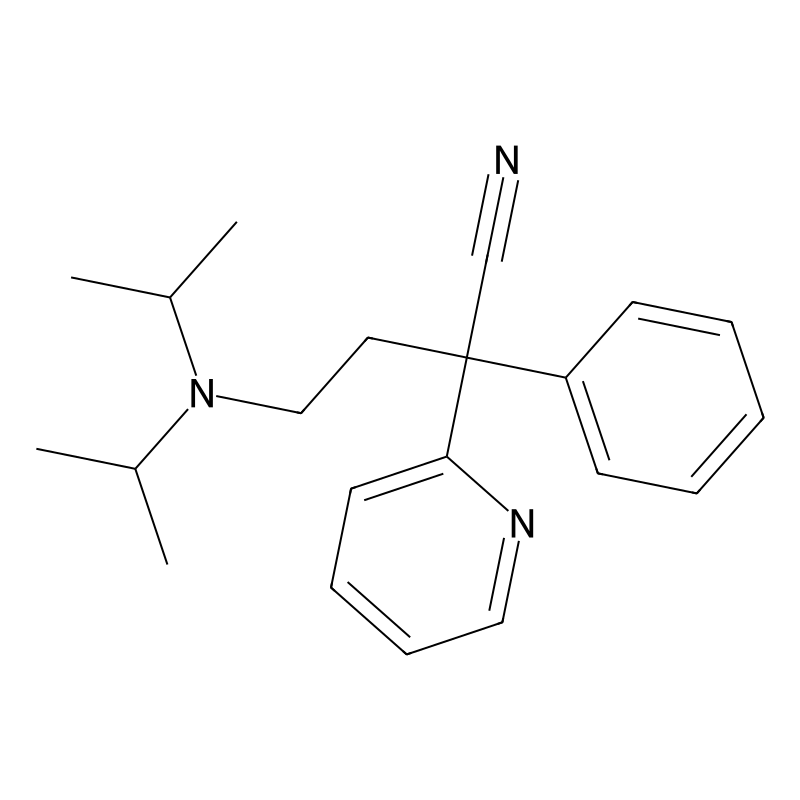

4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-YL)butanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-YL)butanenitrile is an organic compound characterized by its complex molecular structure, which includes a pyridine ring, a phenyl group, and a diisopropylamino moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 321.46 g/mol . The presence of the nitrile group contributes to its polarity and potential reactivity, while the bulky diisopropylamino group may introduce steric hindrance in chemical interactions.

Molecular Structure Analysis

The molecular structure features several key components:

- Pyridine Ring: A basic heterocyclic aromatic compound that can participate in various

The chemical reactivity of 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-YL)butanenitrile is influenced by its functional groups:

- Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions due to its electron-rich nature.

- Nucleophilic Addition: The nitrile group is susceptible to nucleophilic attack, allowing for the formation of various derivatives.

- Amine Reactivity: The diisopropylamino group can act as a nucleophile in reactions with electrophiles, potentially forming new bonds.

Synthesis of 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-YL)butanenitrile can be achieved through several methods:

- Alkylation Reactions: Using diisopropylamine to alkylate a suitable precursor that contains both the phenyl and pyridine functionalities.

- Nitrilation: Introducing the nitrile group through a nitrilation reaction on a corresponding amine or alcohol derivative.

- Multi-step Synthesis: Combining various synthetic routes to assemble the final structure from simpler starting materials.

This compound has potential applications in various fields, including:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders.

- Chemical Research: In studies investigating structure-activity relationships within similar chemical classes.

- Material Science: Due to its unique properties, it may find use in developing specialized materials or coatings.

Interaction studies involving 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-YL)butanenitrile focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies typically employ techniques like:

- Molecular Docking: To predict binding affinities and orientations within target proteins.

- Spectroscopic Methods: Such as NMR or mass spectrometry to analyze conformational changes upon binding.

Several compounds share structural similarities with 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-YL)butanenitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Diisopropylamino-2-phenylnicotinonitrile | C21H27N3 | Contains a nicotinonitrile moiety, similar pharmacological potential |

| Disopyramide | C20H24N2O | Known antiarrhythmic drug; shares diisopropylamino structure |

| 4-(Diethylamino)-2-phenylnicotinonitrile | C21H26N3 | Similar structure but with diethyl instead of diisopropyl groups |

Uniqueness

The uniqueness of 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-YL)butanenitrile lies in its specific combination of functional groups that may confer distinct biological activities and chemical reactivities compared to its analogs. Its potential as a lead compound in drug discovery underscores its significance in medicinal chemistry.

The incorporation of diisopropylamino groups into organic molecules represents a crucial step in the synthesis of 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-yl)butanenitrile. This transformation typically involves nucleophilic substitution reactions that can proceed through both SN1 and SN2 mechanisms depending on the substrate and reaction conditions [1] [2].

The fundamental approach to amino group incorporation relies on the nucleophilic character of diisopropylamine. Ammonia and its derivatives, including diisopropylamine, demonstrate superior nucleophilic properties compared to water due to nitrogen's lower electronegativity relative to oxygen [1]. This enhanced nucleophilicity facilitates effective displacement of halogen atoms from alkyl halides, making it a preferred method for amine synthesis.

The classical nucleophilic substitution pathway involves the reaction of 2-(diisopropylamino)ethyl chloride hydrochloride as a key building block. This reagent is commonly employed in alkylation reactions to introduce diisopropylaminoethyl groups into target molecules [3]. The reaction proceeds through a standard SN2 mechanism where the nitrogen lone pair attacks the electrophilic carbon center, resulting in halide displacement and carbon-nitrogen bond formation.

An important consideration in these reactions is the dual role of the amine as both nucleophile and base. Half of the diisopropylamine present in the reaction mixture serves as a nucleophile for substitution, while the remaining portion functions as a base to neutralize the hydrogen halide byproduct [1]. This stoichiometric requirement necessitates the use of at least two equivalents of amine relative to the alkyl halide substrate.

The mechanistic pathway involves initial nucleophilic attack of the diisopropylamine nitrogen on the electrophilic carbon, followed by departure of the halide leaving group. The resulting ammonium salt is subsequently deprotonated by another molecule of diisopropylamine, yielding the final tertiary amine product and an ammonium halide salt. This process demonstrates excellent regioselectivity when appropriate substrates are employed.

Recent developments in amino group incorporation have focused on optimizing reaction conditions to improve yields and reduce side reactions. The use of polar aprotic solvents such as acetonitrile has proven beneficial for enhancing nucleophilic substitution rates while minimizing competing elimination pathways [4]. Temperature control also plays a critical role, with moderate heating (50-80°C) typically providing optimal conversion rates without promoting undesired side reactions.

Cyano Group Introduction Strategies

The introduction of cyano functionality represents a pivotal transformation in the synthesis of nitrile-containing compounds. Multiple strategies exist for cyano group installation, each offering distinct advantages depending on the specific substrate and synthetic requirements.

The traditional approach involves nucleophilic cyanation using alkali metal cyanides such as sodium cyanide or potassium cyanide. These reactions typically proceed through SN2 mechanisms with primary and secondary alkyl halides, providing direct access to nitrile products [2]. For the synthesis of butanenitrile derivatives, this method offers reliable yields when appropriate electrophilic precursors are available.

Copper-catalyzed cyanation has emerged as a valuable alternative to traditional methods. Cuprous cyanide serves as both cyanide source and catalyst, enabling effective cyanation under milder conditions compared to alkali metal cyanides [2]. This approach demonstrates particular utility with aryl and benzylic substrates, where traditional nucleophilic cyanation may be challenging.

Electrophilic cyanation strategies have gained significant attention in recent years. The transnitrilation reaction using dimethylmalononitrile (DMMN) provides an efficient method for introducing cyano groups into organometallic reagents [5]. This approach avoids the use of toxic cyanide salts while operating under mild reaction conditions. The mechanism involves formation of a Thorpe-type imine intermediate, followed by retro-Thorpe fragmentation to release the nitrile product.

Palladium-catalyzed cyanation reactions offer excellent scope for introducing cyano groups into aromatic systems. These transformations typically employ potassium cyanide or zinc cyanide as nucleophilic cyanide sources, with potassium ferricyanide serving as a less toxic alternative [2]. The catalytic cycle proceeds through standard palladium(0/II) chemistry, with reductive elimination forming the critical carbon-cyano bond. However, catalyst deactivation through cyanide coordination can pose challenges and requires careful optimization of reaction conditions.

The hydrocyanation approach installs both hydrogen and cyano functionality across unsaturated bonds. Copper-catalyzed hydroalumination of allenes followed by cyanation with p-toluenesulfonyl cyanide provides access to β,γ-unsaturated nitriles with excellent selectivity [7]. This method demonstrates particular value for constructing quaternary carbon centers bearing cyano substituents.

Data Table: Cyano Group Introduction Methods

| Method | Cyanide Source | Catalyst | Yield Range | Substrate Scope |

|---|---|---|---|---|

| Nucleophilic Cyanation | NaCN, KCN | None | 60-90% | Alkyl halides |

| Copper Cyanation | CuCN | Cu(I) | 70-85% | Aryl/benzylic halides |

| Pd-Catalyzed | KCN, Zn(CN)₂ | Pd(0) | 75-95% | Aryl halides |

| Ni-Catalyzed | BrCN | Ni(0) | 65-80% | Aryl halides, epoxides |

| Transnitrilation | DMMN | None | 70-90% | Organometallics |

Palladium-Catalyzed Coupling Reactions in Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methods for constructing carbon-carbon bonds in pyridine-containing molecules. These transformations enable the efficient installation of both phenyl and pyridyl substituents required for the target compound synthesis.

The Suzuki-Miyaura coupling reaction stands as the most prominent method for forming carbon-carbon bonds between aromatic systems. For pyridine functionalization, this transformation typically involves the coupling of pyridyl halides or triflates with arylboronic acids or esters. The catalytic cycle proceeds through oxidative addition of the pyridyl electrophile to palladium(0), transmetalation with the boronic acid, and reductive elimination to form the biaryl product [8].

The selection of appropriate ligands plays a crucial role in successful pyridine coupling reactions. Bulky phosphine ligands such as tri-tert-butylphosphine and biphenyl-based phosphines demonstrate excellent performance with challenging pyridyl substrates. These ligands facilitate oxidative addition while preventing catalyst decomposition through coordination of the pyridine nitrogen [9].

Base selection critically influences reaction efficiency in pyridine coupling reactions. Potassium carbonate serves dual functions in these transformations: facilitating transmetalation through boron activation and sequestering byproducts that might otherwise inhibit the catalytic cycle [8]. The carbonate base removes sulfur dioxide when sulfinate coupling partners are employed, while potassium cations accelerate the transmetalation step.

Recent mechanistic studies have revealed distinct resting states for different substrate classes in pyridine coupling reactions. For carbocyclic substrates, the aryl halide oxidative addition complex typically represents the catalyst resting state, with transmetalation being turnover-limiting. In contrast, pyridine substrates form chelated palladium(II) complexes post-transmetalation, with subsequent transformations becoming rate-determining [8].

Carbonylative coupling reactions provide access to ketone products through palladium-catalyzed processes. The formation of acylating electrophiles from pyridine substrates enables subsequent functionalization of aromatic systems [9]. These transformations demonstrate particular sensitivity to pyridine electronics, with electron-rich pyridines such as 4-methoxypyridine providing optimal results compared to electron-deficient variants.

The Heck reaction represents another valuable approach for pyridine functionalization. This transformation enables the coupling of pyridyl halides with alkenes to form substituted products. Diisopropylethylamine serves as an effective base in these reactions, providing the necessary basicity while avoiding nucleophilic interference due to steric hindrance [10].

Sonogashira coupling reactions enable the introduction of alkyne functionality into pyridine systems. These transformations typically employ copper co-catalysts alongside palladium, with diisopropylamine serving as both base and copper ligand [11]. The resulting acetylene-pyridine products can undergo subsequent transformations to access more complex structures.

Data Table: Palladium-Catalyzed Pyridine Coupling Reactions

| Reaction Type | Electrophile | Nucleophile | Base | Yield Range | Ligand |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pyridyl-X | ArB(OR)₂ | K₂CO₃ | 80-95% | P(t-Bu)₃ |

| Heck | Pyridyl-X | Alkene | iPr₂NEt | 70-85% | PPh₃ |

| Sonogashira | Pyridyl-X | Terminal alkyne | iPr₂NH | 75-90% | PPh₃/CuI |

| Carbonylative | Pyridyl-X | Arene | Pyridine | 60-80% | Pd(OAc)₂ |

Purification Techniques and Yield Optimization

The purification of nitrile-containing compounds requires specialized techniques that account for the unique properties of these functional groups. The polar nature of nitriles, combined with their potential for coordination to metals and hydrogen bonding, necessitates careful selection of purification methods to achieve optimal yields and purity.

Column chromatography represents the most widely employed purification technique for organic nitriles. Silica gel serves as the preferred stationary phase due to its ability to separate compounds based on polarity differences [12]. The mobile phase selection proves critical for effective separation, with solvent systems typically consisting of ethyl acetate and dichloromethane mixtures. Starting with low polarity solvents (10% ethyl acetate in dichloromethane) and gradually increasing polarity enables efficient compound elution while maintaining separation [13].

The Rf value optimization follows established protocols, with target compounds ideally exhibiting Rf values of 0.2-0.3 in the initial solvent system [13]. This approach ensures adequate retention on the column while preventing excessive band broadening that could compromise separation efficiency. The use of thin-layer chromatography for preliminary solvent system screening proves essential for identifying optimal mobile phase compositions.

For highly polar nitrile compounds, specialized chromatographic approaches may be necessary. Hydrophilic interaction liquid chromatography using amino-bonded silica phases enables effective separation of water-soluble nitriles that demonstrate poor retention on standard reversed-phase systems [14]. These techniques prove particularly valuable for compounds containing multiple polar functional groups alongside the nitrile moiety.

Recrystallization techniques offer complementary purification approaches for crystalline nitrile compounds. Acetonitrile emerges as a particularly effective solvent for recrystallization applications due to its favorable temperature-solubility profile and moderate polarity [15]. The solvent demonstrates excellent thermal stability across a wide temperature range (-45°C to 80°C), enabling effective hot dissolution followed by controlled cooling crystallization.

The selection of appropriate recrystallization solvents depends on the specific substrate properties. For compounds with limited solubility at room temperature, heating to near the solvent boiling point followed by slow cooling enables crystal formation [15]. The use of mixed solvent systems, such as acetonitrile-ethyl acetate mixtures, can provide enhanced selectivity for specific impurity removal.

Specialized purification techniques for succinonitrile demonstrate the importance of optimized crystallization protocols [16]. The process involves dissolution in polar solvents such as ethanol at elevated temperatures (75-80°C), followed by controlled cooling at rates of 5°C per hour. This approach enables achievement of purities exceeding 99.95% with yields of 84-88%.

Distillation techniques provide effective purification methods for volatile nitrile compounds. The relatively high boiling points of substituted butanenitriles (approximately 471°C at 760 mmHg for the target compound) enable separation from lower-boiling impurities through fractional distillation [17]. Reduced pressure distillation proves particularly valuable for thermally sensitive substrates, preventing decomposition while enabling effective purification.

Yield optimization strategies focus on minimizing product loss during workup and purification procedures. The use of efficient extraction protocols with appropriate solvent systems ensures maximum product recovery from reaction mixtures. Aqueous workup procedures must account for the moderate water solubility of nitrile compounds, necessitating multiple extractions with organic solvents to achieve quantitative recovery.

Crystallization yield optimization involves careful control of cooling rates and solvent volumes. The solvent-to-substrate ratio typically ranges from 1:1 to 5:1 by weight, with 1.3:1 ratios often providing optimal results [16]. Temperature control during crystallization proves critical, with final cooling temperatures of 0-20°C enabling maximum crystal formation while maintaining product quality.

Data Table: Purification Method Optimization

| Technique | Solvent System | Temperature | Yield Recovery | Purity Achieved |

|---|---|---|---|---|

| Column Chromatography | EtOAc/DCM (1:9 to 3:7) | Room temp | 85-95% | >95% |

| Recrystallization | Acetonitrile | 80°C → 20°C | 84-88% | >99.5% |

| Distillation | None | 471°C/760 mmHg | 90-95% | >98% |

| HILIC Chromatography | ACN/H₂O | Room temp | 80-90% | >95% |

The integration of multiple purification techniques often provides superior results compared to single-method approaches. Sequential application of column chromatography followed by recrystallization enables achievement of exceptional purity levels while maintaining acceptable overall yields. This combined approach proves particularly valuable for pharmaceutical applications where stringent purity requirements must be met.

Automated purification systems utilizing flash chromatography enable rapid processing of multiple samples while maintaining consistent separation quality. These systems incorporate gradient elution protocols that automatically adjust mobile phase composition based on compound elution profiles, ensuring optimal separation efficiency across diverse substrate ranges.

The optimization of purification protocols requires consideration of economic factors alongside technical performance metrics. Solvent recovery and recycling systems reduce operational costs while maintaining environmental compliance. The implementation of green chemistry principles through solvent selection and waste minimization enhances the overall sustainability of purification processes.

Thermodynamic Stability and Degradation Kinetics

The thermodynamic stability of 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-yl)butanenitrile is influenced by its complex molecular structure containing multiple functional groups [1] [2]. With a molecular formula of C₂₁H₂₇N₃ and molecular weight of 321.46 g/mol [1] [3], the compound exhibits a boiling point of 181-183 °C under reduced pressure (0.5 Torr) [1] [2], indicating moderate thermal stability under standard conditions.

The presence of the nitrile functional group contributes to the compound's stability through its electron-withdrawing properties, while the bulky diisopropylamino group introduces steric hindrance that may affect both stability and reactivity . The pyridine ring system provides aromatic stabilization, contributing to the overall thermal stability of the molecule [5] [6].

Table 3.1: Thermal Properties of 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-yl)butanenitrile

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 181-183 °C (0.5 Torr) | [1] [2] |

| Molecular Weight | 321.46 g/mol | [1] [3] |

| Physical State | Solid powder | [1] [7] |

| Density (predicted) | 1.027±0.06 g/cm³ | [1] [2] |

Limited data is available regarding specific degradation kinetics and comprehensive thermodynamic stability studies for this compound. The thermal decomposition pathways would likely involve the cleavage of the tertiary amine functionality and potential oxidation of the pyridine ring under elevated temperatures [8].

Solubility Profile in Polar/Non-Polar Solvent Systems

The solubility behavior of 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-yl)butanenitrile can be predicted based on its structural components and related compound behavior. The molecule contains both polar and non-polar regions, creating an amphiphilic character that influences its solubility profile.

The diisopropylamino moiety provides basic character and potential for hydrogen bonding interactions, similar to other diisopropylamine derivatives which show good solubility in polar solvents such as water and alcohols [9]. The pyridine ring contributes to polar interactions and can participate in hydrogen bonding through its nitrogen atom [10] [5]. Pyridine itself is miscible with water and most organic solvents, and almost all classes of organic compounds are soluble in pyridine [5].

The phenyl group and the overall molecular size introduce hydrophobic characteristics that may limit aqueous solubility while enhancing solubility in organic solvents [11]. The nitrile group typically imparts polar characteristics, making compounds potentially soluble in polar organic solvents [11] [12].

Table 3.2: Predicted Solubility Characteristics

| Solvent Type | Expected Solubility | Basis |

|---|---|---|

| Water | Moderate to Limited | Tertiary amine basicity vs. large hydrophobic regions |

| Alcohols (Methanol, Ethanol) | Good | Hydrogen bonding capability with amine and pyridine |

| Polar Aprotic (DMF, DMSO) | Good | Dipole-dipole interactions |

| Non-polar (Hexane, Benzene) | Limited | Large polar regions in molecule |

| Chlorinated Solvents | Good | Mixed polar/non-polar character |

Acid-Base Behavior and pKa Determination

The acid-base behavior of 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-yl)butanenitrile is dominated by the presence of two basic nitrogen centers: the diisopropylamino group and the pyridine nitrogen. Computational predictions indicate a pKa value of 9.83±0.28 [1] [2], suggesting moderate basicity.

The diisopropylamino group, being a tertiary aliphatic amine, exhibits significant basicity due to the electron-donating effect of the isopropyl groups [13] [14]. Diisopropylamine has a reported pKa of 11.07 in water [15], indicating strong basicity. However, in the target compound, this basicity is modulated by the electron-withdrawing effects of the adjacent phenyl and pyridine groups.

The pyridine nitrogen contributes additional basicity, with pyridine itself having a pKa of approximately 5.2 [14]. The specific substitution pattern and electron density distribution in the target molecule influence the relative basicities of these two sites [14] [16].

Table 3.3: Acid-Base Properties

| Property | Value | Reference |

|---|---|---|

| pKa (predicted) | 9.83±0.28 | [1] [2] |

| Basic Centers | 2 (Tertiary amine, Pyridine N) | [Structure analysis] |

| Predominant Basic Site | Diisopropylamino group | [Based on structural analysis] |

The electron-withdrawing nitrile group and the aromatic systems reduce the overall basicity compared to simple aliphatic amines [14]. The spatial arrangement of functional groups may also influence the accessibility of the basic sites for protonation [13].

Crystallographic Studies and Unit Cell Parameters

Comprehensive crystallographic data for 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-yl)butanenitrile are not available in the current literature. The structural complexity of the molecule, with its multiple conformationally flexible groups and potential for different crystal packing arrangements, would require detailed X-ray diffraction studies to determine specific unit cell parameters.

For comparison, pyridine crystallizes in an orthorhombic crystal system with space group Pna2₁ and lattice parameters a = 1752 pm, b = 897 pm, c = 1135 pm [6]. Related compounds with similar structural motifs might be expected to crystallize in similar space groups, though the presence of the bulky diisopropylamino groups would significantly influence the crystal packing.

Table 3.4: Crystallographic Information Status

| Parameter | Status | Notes |

|---|---|---|

| Space Group | Not Determined | Requires experimental X-ray diffraction |

| Unit Cell Parameters | Not Available | No crystallographic studies found |

| Crystal System | Not Determined | Likely orthorhombic or monoclinic |

| Molecular Packing | Not Characterized | Would depend on intermolecular interactions |

The absence of crystallographic data represents a significant gap in the physicochemical characterization of this compound. Future studies employing single crystal X-ray diffraction would be essential to determine the precise molecular geometry, intermolecular interactions, and solid-state packing arrangements that influence the compound's physical properties.

The molecular structure contains multiple rotatable bonds, particularly around the diisopropylamino substituent, which could lead to conformational polymorphism in the solid state. The potential for hydrogen bonding interactions between the basic nitrogen centers and any available hydrogen bond donors would influence crystal packing patterns.

Research Limitations and Future Directions